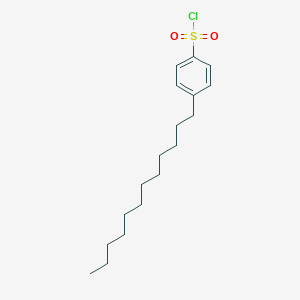

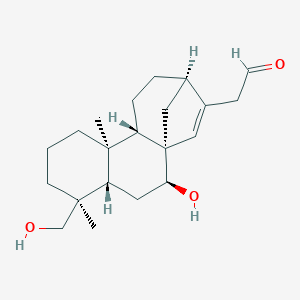

![molecular formula C9H12O2 B034055 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI) CAS No. 100938-99-6](/img/structure/B34055.png)

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Bicuculina: es un compuesto de ftalida-isoquinolina que actúa como un antagonista competitivo sensible a la luz de los receptores del ácido gamma-aminobutírico (GABA) A . Fue identificado por primera vez en 1932 en extractos de alcaloides vegetales y se ha aislado de varias especies de plantas como Dicentra cucullaria, Adlumia fungosa y varias especies de Corydalis . Debido a su capacidad para bloquear la acción inhibitoria de los receptores GABA, la D-Bicuculina se utiliza ampliamente en la investigación científica para estudiar la epilepsia y otras afecciones neurológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de D-Bicuculina implica varios pasos, comenzando con los derivados de isoquinolina apropiados Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial de D-Bicuculina generalmente implica la síntesis a gran escala utilizando rutas sintéticas similares a las de los entornos de laboratorio. El proceso se amplía para adaptarse a volúmenes más altos y se implementan pasos de purificación adicionales para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La D-Bicuculina experimenta varias reacciones químicas, que incluyen:

Oxidación: La D-Bicuculina se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir la D-Bicuculina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de D-Bicuculina.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de D-Bicuculina .

Aplicaciones Científicas De Investigación

Química: La D-Bicuculina se utiliza como un compuesto de herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor GABA A. Ayuda a comprender las interacciones de unión y los efectos de las modificaciones estructurales en la actividad del receptor .

Biología: En la investigación biológica, la D-Bicuculina se emplea para investigar el papel de la inhibición GABAérgica en varios procesos fisiológicos. Se utiliza para estudiar circuitos neuronales, transmisión sináptica y los mecanismos subyacentes a la epilepsia y otros trastornos neurológicos .

Medicina: La D-Bicuculina se utiliza en estudios preclínicos para explorar posibles dianas terapéuticas para la epilepsia y otras afecciones que implican disfunción GABAérgica. Ayuda a identificar nuevos candidatos a fármacos y comprender sus mecanismos de acción .

Industria: En la industria farmacéutica, la D-Bicuculina sirve como un compuesto de referencia para desarrollar nuevos antagonistas del receptor GABA A. También se utiliza en el control de calidad y la estandarización de productos relacionados .

Mecanismo De Acción

La D-Bicuculina ejerce sus efectos inhibiendo competitivamente la unión de GABA a los receptores GABA A. Estos receptores son canales iónicos activados por ligando que median los efectos inhibitorios de GABA al permitir que los iones cloruro entren en la neurona, lo que lleva a la hiperpolarización y la reducción de la excitabilidad neuronal . Al bloquear la unión de GABA, la D-Bicuculina evita la acción inhibitoria de GABA, lo que resulta en una mayor excitabilidad neuronal y el potencial de convulsiones . Este mecanismo se utiliza en la investigación para estudiar la epilepsia y otras afecciones que implican transmisión GABAérgica alterada .

Comparación Con Compuestos Similares

Compuestos similares:

Picrotoxina: Otro antagonista del receptor GABA A con un mecanismo de acción similar.

Hidrastina: Estructuralmente similar a la D-Bicuculina y también actúa como un antagonista del receptor GABA A.

Unicidad: La D-Bicuculina es única debido a sus características estructurales específicas, como el marco de ftalida-isoquinolina y la porción de furobenzodioxol. Estos elementos estructurales contribuyen a su alta afinidad y selectividad por los receptores GABA A . Además, su naturaleza sensible a la luz lo distingue de otros antagonistas del receptor GABA A .

Propiedades

Número CAS |

100938-99-6 |

|---|---|

Fórmula molecular |

C9H12O2 |

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)ethanone |

InChI |

InChI=1S/C9H12O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h3,8H,4-5H2,1-2H3 |

Clave InChI |

SBMJBHWIZYDYRO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCC2(C(C1)O2)C |

SMILES canónico |

CC(=O)C1=CCC2(C(C1)O2)C |

Sinónimos |

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

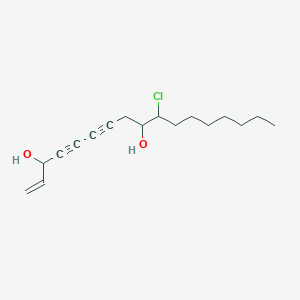

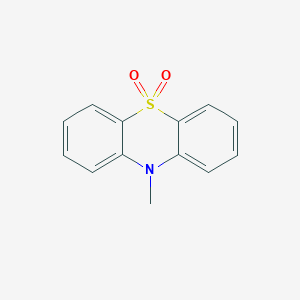

![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

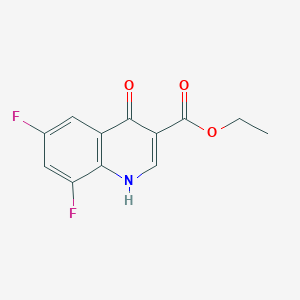

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

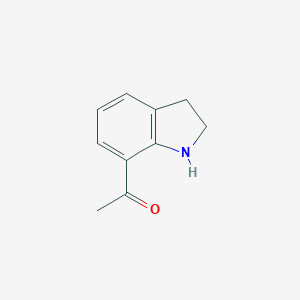

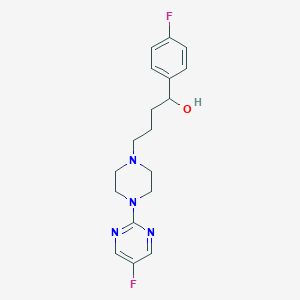

![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)

![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)